molecular formula C10H11BrO B12536859 2-[Bromo(phenyl)methyl]-3-methyloxirane CAS No. 142052-62-8

2-[Bromo(phenyl)methyl]-3-methyloxirane

Cat. No.: B12536859
CAS No.: 142052-62-8
M. Wt: 227.10 g/mol
InChI Key: FLDKAVQGTXITNR-UHFFFAOYSA-N
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Description

2-[Bromo(phenyl)methyl]-3-methyloxirane is an organic compound that features a bromine atom attached to a phenylmethyl group, which is further connected to a methyloxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(phenyl)methyl]-3-methyloxirane typically involves the reaction of a phenylmethyl bromide with a methyloxirane derivativeThe reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by epoxidation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(phenyl)methyl]-3-methyloxirane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.

    Addition Reactions: The oxirane ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions include substituted phenylmethyl derivatives, epoxides, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[Bromo(phenyl)methyl]-3-methyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bromo(phenyl)methyl]-3-methyloxirane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-butyne
  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile

Uniqueness

2-[Bromo(phenyl)methyl]-3-methyloxirane is unique due to its combination of a bromine atom with a phenylmethyl group and a methyloxirane ring.

Properties

CAS No.

142052-62-8

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

2-[bromo(phenyl)methyl]-3-methyloxirane

InChI

InChI=1S/C10H11BrO/c1-7-10(12-7)9(11)8-5-3-2-4-6-8/h2-7,9-10H,1H3

InChI Key

FLDKAVQGTXITNR-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C(C2=CC=CC=C2)Br

Origin of Product

United States

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